

# Application Note: Heptadecanoic Acid Tryptamide (C17-NAT) in Metabolic Research

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## Compound of Interest

**Compound Name:** Heptadecanoic acid tryptamide

**Cat. No.:** B13832000

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## Abstract

**Heptadecanoic acid tryptamide** (C17-NAT) represents a convergence of two critical metabolic frontiers: Odd-Chain Fatty Acid (OCFA) physiology and Endocannabinoidome signaling. While N-acyl tryptamines (NATs) are emerging as gut-microbiota-derived signaling lipids, the specific conjugation of the odd-chain C17:0 (margaric acid) to a tryptamine headgroup creates a unique molecular probe.

This guide details the application of C17-NAT as both a robust Internal Standard (IS) for lipidomics and a functional probe for investigating the metabolic interface between dietary lipids and neuro-immunological signaling.

## Introduction: The "Why" Behind C17-NAT

### The Convergence of Two Systems

Research into metabolic syndrome often treats lipid energy metabolism and signaling as separate entities. C17-NAT bridges this gap:

- **The Fatty Acid Tail (C17:0):** Heptadecanoic acid is an established biomarker for dairy fat intake and is inversely correlated with Type 2 Diabetes and cardiovascular risk. Unlike even-

chain lipids, C17:0 acts as an anaplerotic substrate, refilling the TCA cycle via propionyl-CoA.

- The Headgroup (Tryptamine): An indole alkaloid derived from tryptophan by gut bacteria.[1] [2] When conjugated to fatty acids, it mimics endocannabinoids, potentially modulating TRPV1 channels and PPARs without the psychotropic effects of simple tryptamines.

## Strategic Utility

- As an Internal Standard: Because C17 fatty acids are present in low abundance compared to C16/C18, and C17-NAT is rarely found endogenously in high concentrations, it serves as an ideal surrogate for quantifying bioactive NATs (like N-arachidonoyl tryptamine) in biological matrices.
- As a Metabolic Probe: It allows researchers to decouple the signaling effects of the tryptamide headgroup from the metabolic fate of the fatty acid tail.

## Physicochemical Profile & Handling

Property	Specification	Critical Note
Chemical Formula	C <sub>27</sub> H <sub>44</sub> N <sub>2</sub> O	
Molecular Weight	412.66 g/mol	Monoisotopic Mass: ~412.345
Solubility	DMSO (>10 mg/mL), Ethanol (>20 mg/mL)	Insoluble in water. Precipitates immediately in aqueous buffers if >0.1%.[3]
Stability	High (Amide bond)	More resistant to FAAH hydrolysis than corresponding ethanolamides.
Storage	-20°C, under Argon/Nitrogen	Hygroscopic. Warm to RT before opening vial.

## Protocol A: LC-MS/MS Quantification (Targeted Lipidomics)

Objective: Use C17-NAT as an Internal Standard (IS) or target analyte in plasma/tissue lipidomics.

## Mass Spectrometry Transitions

To ensure specificity, we utilize the fragmentation of the amide bond, yielding the characteristic tryptamine ion.

- Ionization Mode: ESI Positive (+)
- Precursor Ion  $[M+H]^+$ : 413.4 m/z
- Primary Product Ion (Quant): 144.1 m/z (Vinyl indole fragment)
- Secondary Product Ion (Qual): 160.1 m/z (Tryptamine cation)

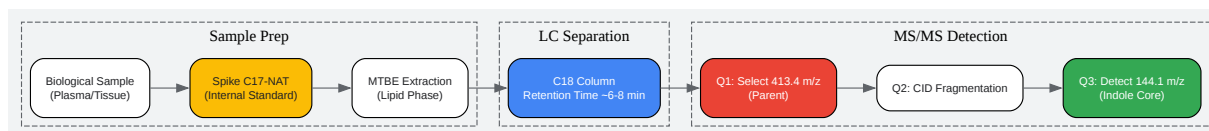
## Sample Preparation (Liquid-Liquid Extraction)

Lipids are matrix-sensitive. A Folch or MTBE extraction is required to remove protein/salt interferences.

- Sample: Aliquot 100  $\mu$ L of plasma or homogenized tissue (PBS).
- Spike IS: Add 10  $\mu$ L of C17-NAT Working Solution (1  $\mu$ M in EtOH).
  - Final concentration on column should be  $\sim$ 100 nM.
- Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) and 300  $\mu$ L of Methanol. Vortex for 10 mins at 4°C.
- Phase Separation: Add 250  $\mu$ L of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 mins.
- Collection: Collect the upper organic layer (contains NATs).
- Dry Down: Evaporate under nitrogen stream at 30°C.
- Reconstitution: Dissolve in 100  $\mu$ L of MeOH:Water (9:1) for injection.[4]

## LC Gradient Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7  $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]
- Mobile Phase B: Acetonitrile:Isopropanol (1:1) + 0.1% Formic Acid.[4][5]



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Figure 1: Workflow for quantifying N-acyl tryptamines using C17-NAT as a reference standard.

## Protocol B: In Vitro Bioactivity Assay (Metabolic Signaling)

Objective: Determine if C17-NAT activates PPAR $\alpha$  (fatty acid oxidation) or TRPV1 (calcium signaling) in metabolic cells (e.g., Adipocytes or Hepatocytes).

### Experimental Logic

Unlike simple fatty acids, NATs must cross the membrane and resist immediate hydrolysis by FAAH (Fatty Acid Amide Hydrolase) to signal.

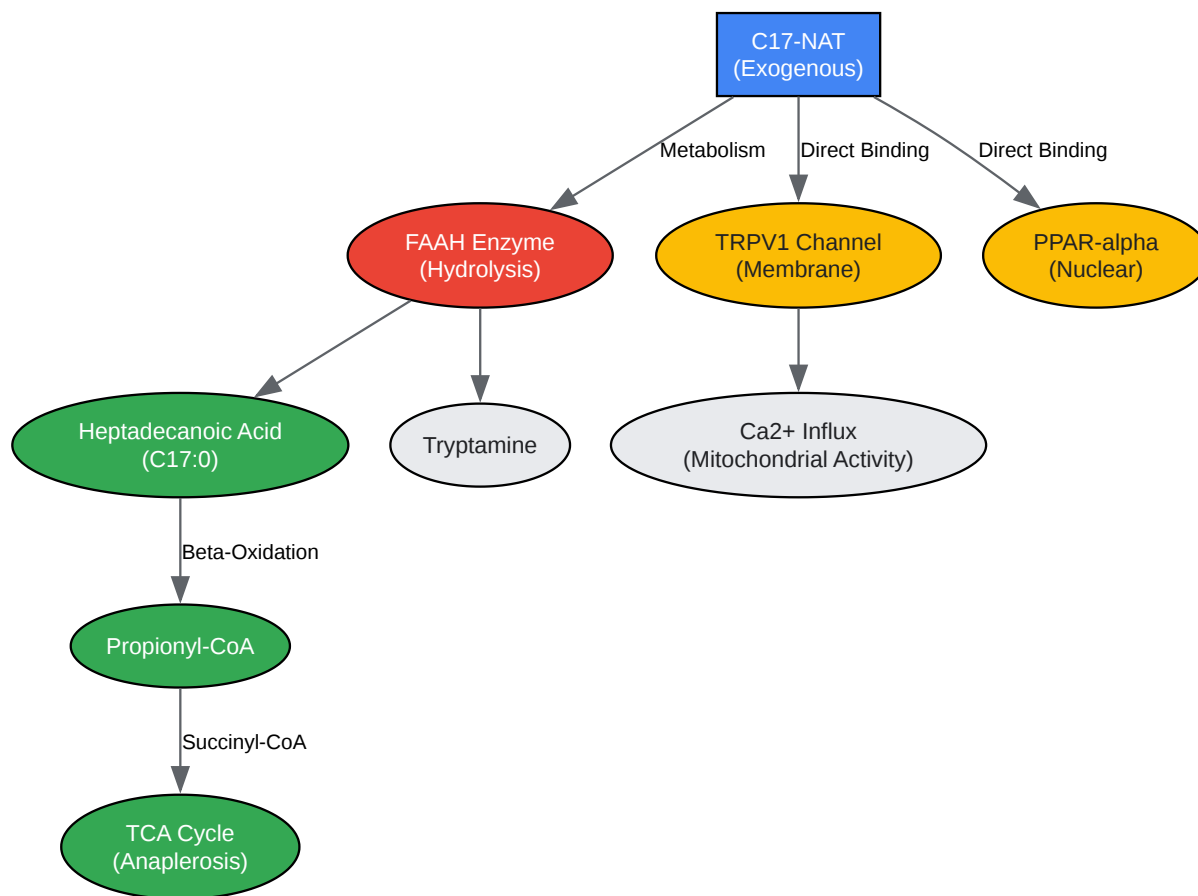
- Control: Vehicle (DMSO).
- Positive Control: Capsaicin (TRPV1 agonist) or GW7647 (PPAR $\alpha$  agonist).
- Inhibitor: URB597 (FAAH inhibitor) – Use this to prove if the effect is due to the intact molecule or the hydrolyzed fatty acid.

## Step-by-Step Assay

- Cell Seeding: Seed 3T3-L1 adipocytes or HepG2 cells in 96-well plates (20,000 cells/well). Differentiate if necessary.
- Preparation of C17-NAT Media:
  - Prepare 10 mM stock in DMSO.
  - Dilute to 10  $\mu$ M in Fatty-Acid Free BSA (0.5%) media. Note: Standard BSA binds lipids too tightly; FA-free BSA allows delivery to receptors.
- Incubation: Treat cells for:
  - 4 hours (Gene expression/Phosphorylation).
  - 24 hours (Lipid droplet analysis/Mitochondrial respiration).
- Readout (Mitochondrial Respiration - Sepharose):
  - Measure Oxygen Consumption Rate (OCR).
  - C17-NAT should increase OCR if it drives beta-oxidation or uncoupling via TRPV1.

## Mechanistic Pathway Visualization

The following diagram illustrates the dual-fate of C17-NAT: direct receptor signaling vs. hydrolysis and metabolic integration.



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Figure 2: Dual mechanism of action. C17-NAT acts as a signaling ligand (Yellow path) or a metabolic substrate (Green path).

## Troubleshooting & Expert Tips

- "Ghost" Peaks in Mass Spec:
  - Issue: Detecting C17-NAT in blank samples.
  - Cause: Carryover. NATs are "sticky" lipophiles.
  - Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) between injections.[4]

- Precipitation in Cell Culture:
  - Issue: Cloudy media upon addition of compound.
  - Cause: Adding DMSO stock directly to cold aqueous media.
  - Solution: Pre-conjugate C17-NAT to warm BSA (37°C) with vortexing before adding to cell culture wells.
- Low Recovery in Extraction:
  - Issue: Internal standard signal is weak.
  - Cause: Plasticware adsorption.
  - Solution: Use glass inserts and glass vials for all lipid work. Avoid polypropylene tubes during the drying step.

## References

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